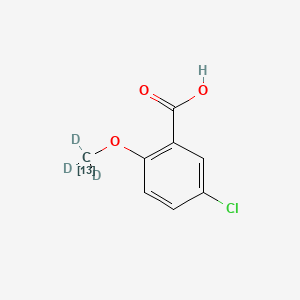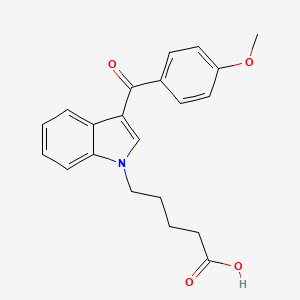
Metabolito de RCS-4 N-(5-carboxipentil)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid: is a synthetic cannabinoid metabolite. It is an expected metabolite of RCS-4, a synthetic cannabinoid structurally similar to JWH 018. This compound is formed through the carboxylation of the N-alkyl chain of RCS-4 during in vivo metabolism, resulting in a 5-carboxypentyl metabolite that is detectable in the urine .
Aplicaciones Científicas De Investigación
Chemistry: 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid is used as an analytical reference standard in forensic and research laboratories. It helps in the identification and quantification of synthetic cannabinoids in biological samples.
Biology: The compound is studied for its metabolic pathways and interactions with biological systems. It provides insights into the metabolism of synthetic cannabinoids.
Medicine: Research on this compound contributes to understanding the pharmacokinetics and toxicology of synthetic cannabinoids, aiding in the development of therapeutic interventions.
Industry: The compound is used in the development of analytical methods for detecting synthetic cannabinoids in various matrices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid involves the carboxylation of the N-alkyl chain of RCS-4. The synthetic route typically includes the following steps:
Starting Material: RCS-4, a synthetic cannabinoid.
Carboxylation Reaction: The N-alkyl chain of RCS-4 undergoes carboxylation to form the 5-carboxypentyl metabolite. This reaction can be facilitated by specific reagents and conditions that promote carboxylation.
Industrial Production Methods: The industrial production of 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid involves scaling up the synthetic route described above. The process includes:
Large-Scale Synthesis: Utilizing industrial-scale reactors and optimized reaction conditions to ensure high yield and purity.
Purification: Employing techniques such as chromatography to purify the final product.
Quality Control: Conducting rigorous quality control tests to ensure the compound meets the required specifications
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it may be further oxidized to form different metabolites.
Reduction: Reduction reactions can convert the carboxyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the carboxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield further oxidized metabolites, while reduction may yield alcohols or other reduced forms .
Mecanismo De Acción
The mechanism of action of 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, leading to various physiological effects. The molecular targets include cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). The pathways involved include the modulation of neurotransmitter release and signal transduction pathways .
Comparación Con Compuestos Similares
- RCS-4 N-(4-hydroxypentyl) metabolite
- RCS-4 N-(5-hydroxypentyl) metabolite
- JWH 018 N-(5-carboxypentyl) metabolite
Comparison: 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid is unique due to its specific carboxylation at the N-alkyl chain, which distinguishes it from other metabolites. This unique structure allows for specific interactions with cannabinoid receptors and distinct metabolic pathways .
Propiedades
IUPAC Name |
5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-26-16-11-9-15(10-12-16)21(25)18-14-22(13-5-4-8-20(23)24)19-7-3-2-6-17(18)19/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXFWFGLGOBGBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018152 |
Source


|
| Record name | 5-[3-(4-Methoxybenzoyl)-1H-indol-1-yl]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427521-39-8 |
Source


|
| Record name | 5-[3-(4-Methoxybenzoyl)-1H-indol-1-yl]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
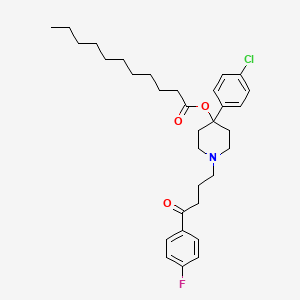

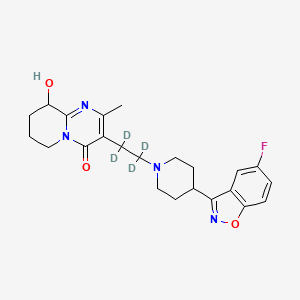
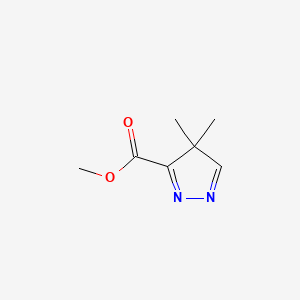
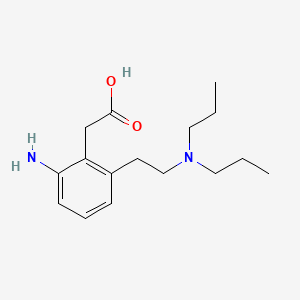
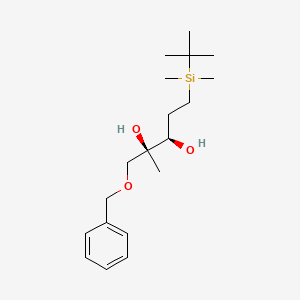
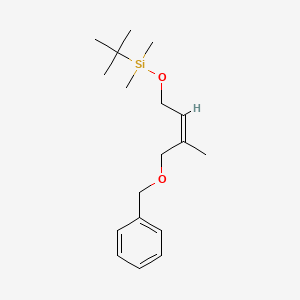
![[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B584410.png)
![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584411.png)
